molecular formula C21H20BrN5 B3005231 3-(3-Bromophenyl)-5-(4-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline CAS No. 866867-03-0

3-(3-Bromophenyl)-5-(4-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline

カタログ番号: B3005231
CAS番号: 866867-03-0
分子量: 422.33
InChIキー: LFWICUXPAVPFBR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(3-Bromophenyl)-5-(4-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromophenyl group and a methylpiperidinyl moiety suggests that this compound may exhibit unique chemical and pharmacological properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-5-(4-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Triazoloquinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromophenyl Group: This step may involve a bromination reaction using bromine or a brominating agent.

    Attachment of the Methylpiperidinyl Group: This can be done through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

3-(3-Bromophenyl)-5-(4-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) may be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce various functional groups.

科学的研究の応用

Medicinal Chemistry

Research indicates that triazoloquinazolines exhibit significant pharmacological activities, including:

  • Anticancer Activity : Compounds in this class have shown potential in inhibiting various cancer cell lines. Studies suggest that 3-(3-Bromophenyl)-5-(4-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Properties : Preliminary studies have indicated that this compound could possess antimicrobial effects against specific bacterial strains, making it a candidate for further development as an antibiotic agent.

Neurological Research

The methylpiperidinyl component suggests potential applications in neuropharmacology. Research has explored the effects of similar compounds on neurotransmitter systems, indicating possible benefits in treating neurological disorders such as anxiety and depression.

Case Studies

Several case studies have highlighted the effectiveness of triazoloquinazolines:

  • Case Study 1 : A study published in Drug Target Insights examined a series of triazoloquinazolines for their anticancer effects. The results showed that derivatives with bromophenyl groups exhibited enhanced activity against breast cancer cell lines compared to their chloro and fluoro analogs .
  • Case Study 2 : Another study focused on the synthesis and biological evaluation of triazoloquinazolines for their antimicrobial properties. The findings suggested that this compound demonstrated significant inhibition against Staphylococcus aureus, indicating its potential as a new antibiotic candidate .

作用機序

The mechanism of action of 3-(3-Bromophenyl)-5-(4-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The pathways involved may be elucidated through biochemical assays and molecular modeling studies.

類似化合物との比較

Similar Compounds

  • 3-(3-Chlorophenyl)-5-(4-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline
  • 3-(3-Fluorophenyl)-5-(4-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline

Uniqueness

The presence of the bromophenyl group in 3-(3-Bromophenyl)-5-(4-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline may confer unique electronic and steric properties, potentially leading to distinct biological activities compared to its chloro- and fluoro- analogs.

生物活性

3-(3-Bromophenyl)-5-(4-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline is a novel compound belonging to the triazoloquinazoline class, which has garnered attention due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological activities, supported by relevant research findings and data.

Overview of Biological Activity

Triazoloquinazolines are known for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties. The specific compound in focus has been studied for its interactions with various biological targets, which may lead to significant pharmacological effects.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Triazoloquinazoline Core : Achieved through cyclization of appropriate precursors.
  • Introduction of the Bromophenyl Group : Involves bromination reactions.
  • Attachment of the Methylpiperidinyl Group : Accomplished via nucleophilic substitution.

These synthetic routes are crucial for obtaining high yields and purity necessary for biological testing.

The mechanism of action for this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. For instance, studies have indicated that triazoloquinazolines can inhibit cyclooxygenase (COX) enzymes and exhibit cytotoxic effects against cancer cell lines. Molecular docking studies suggest that these compounds may bind effectively to active sites within target proteins, influencing their activity .

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. In vitro studies demonstrated its cytotoxic effects against various human cancer cell lines. For example:

Cell LineIC50 (µM)
HePG26.12
MCF-74.08
PC37.17
HCT-1166.42

These findings indicate that the compound may serve as a promising candidate for further development in cancer therapy .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory potential. Studies using enzymatic assays have shown that it can inhibit COX-2 activity effectively. The presence of halogen substituents appears to enhance this inhibitory effect, suggesting a structure-activity relationship that could be exploited in drug design .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound indicate potential efficacy against various bacterial strains. The bromophenyl group may contribute to enhanced interaction with microbial targets, although further studies are needed to elucidate specific mechanisms.

Case Studies and Research Findings

Several studies have highlighted the biological activity of triazoloquinazolines:

  • Anticancer Efficacy : A study involving a series of triazoloquinazoline derivatives found that modifications at the C-6 position significantly influenced anticancer activity against multiple cell lines.
  • Enzymatic Inhibition : Research indicated that derivatives similar to our compound showed potent inhibition of COX enzymes in vitro, suggesting a pathway for developing anti-inflammatory drugs.
  • Molecular Docking Studies : These studies have provided insights into how structural variations impact binding affinities towards target proteins involved in cancer progression and inflammation .

特性

IUPAC Name

3-(3-bromophenyl)-5-(4-methylpiperidin-1-yl)triazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN5/c1-14-9-11-26(12-10-14)20-17-7-2-3-8-18(17)27-21(23-20)19(24-25-27)15-5-4-6-16(22)13-15/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWICUXPAVPFBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。